molecular formula C14H13N3S B2704202 5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile CAS No. 2344679-62-3

5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile

Cat. No. B2704202
CAS RN: 2344679-62-3
M. Wt: 255.34
InChI Key: UUHBQUDEORKWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in various drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . These include the reaction of spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a thiophene ring attached to a quinoxaline ring via a carbonitrile group .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research on quinoxaline derivatives, including "5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile," has revealed versatile synthetic routes and chemical properties that enable their application in diverse scientific areas. For instance, Kurasawa et al. (2005) discussed the synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, which are synthesized through oxidative-hydrolytic ring transformation, showcasing the chemical versatility of quinoxaline derivatives (Kurasawa et al., 2005). Similarly, Merkt and Müller (2018) explored the synthesis and electronic properties of expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines, demonstrating the potential for tuning emission color in photophysical applications (Merkt & Müller, 2018).

Potential Applications

The research by Kim et al. (2000) on novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with algicidal activity highlights the potential of quinoxaline derivatives in biological and environmental applications (Kim et al., 2000). These compounds show promising algicidal activities against harmful algal blooms, indicating their potential in water treatment and environmental protection.

Photovoltaic and Electronic Applications

Takahashi et al. (2005) synthesized a series of push-pull quinoidal thiophenes with significant solubility and color properties, indicating their utility in electronic and optoelectronic devices (Takahashi et al., 2005). Furthermore, Xu et al. (2014) discussed the synthesis of donor–acceptor type π-conjugated monomers containing quinoxaline as the acceptor unit, highlighting their application in electrochemical properties and spectroelectrochemical devices (Xu et al., 2014).

Future Directions

Quinoxaline and its derivatives have a wide range of pharmacological activities, making them promising candidates for further drug discovery . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

5-(1-methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-7-6-16-12-8-10(2-4-13(12)17)14-5-3-11(9-15)18-14/h2-5,8,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBQUDEORKWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)C3=CC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.